N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide

Volatility Vapor Pressure Processing Stability

N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide (CAS 37819-84-4) is a low-molecular-weight hindered amine light stabilizer (HALS) belonging to the 2,2,6,6-tetramethylpiperidine derivative class. Unlike the more common ester-based HALS such as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin and 2,2,6,6-tetramethyl-4-piperidinyl stearate (Cyasorb UV-3853), this compound features an amide linkage connecting the hindered piperidine moiety to a C18 stearoyl chain.

Molecular Formula C27H54N2O
Molecular Weight 422.7 g/mol
CAS No. 37819-84-4
Cat. No. B12682345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide
CAS37819-84-4
Molecular FormulaC27H54N2O
Molecular Weight422.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC1CC(NC(C1)(C)C)(C)C
InChIInChI=1S/C27H54N2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(30)28-24-22-26(2,3)29-27(4,5)23-24/h24,29H,6-23H2,1-5H3,(H,28,30)
InChIKeyBJYOZDZOZKVTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide (CAS 37819-84-4): Baseline Properties and Structural Classification for Procurement Evaluation


N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide (CAS 37819-84-4) is a low-molecular-weight hindered amine light stabilizer (HALS) belonging to the 2,2,6,6-tetramethylpiperidine derivative class. Unlike the more common ester-based HALS such as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and 2,2,6,6-tetramethyl-4-piperidinyl stearate (Cyasorb UV-3853), this compound features an amide linkage connecting the hindered piperidine moiety to a C18 stearoyl chain . The amide functionality confers distinct physicochemical properties—including lower vapor pressure (1.32×10⁻¹¹ mmHg at 25°C) and a higher boiling point (537°C at 760 mmHg)—that directly impact processing stability and long-term performance in polymer matrices .

Why Generic HALS Interchange Is Not Acceptable for N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide: The Functional Group and Volatility Barrier


Procurement decisions that treat all monomeric HALS as functionally interchangeable overlook critical structure-property relationships. N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide contains an amide (–CONH–) linker rather than the ester (–COO–) found in close commercial analogs such as Tinuvin 770 (bis-sebacate ester) and Cyasorb UV-3853 (stearate ester) . This single functional-group substitution produces quantifiable differences in volatility, thermal stability, and resistance to aminolytic degradation that cannot be compensated by adjusting loading levels alone [1]. Substituting with an ester-based HALS may lead to higher additive loss during high-temperature processing (e.g., polyamide extrusion at 250–270°C) and reduced long-term light stability in the final article [1]. The evidence below demonstrates that the amide form offers a measurable, non-fungible performance envelope. Note: High-strength, direct head-to-head experimental comparisons between this specific amide HALS and its closest ester analogs are scarce in the open literature. The evidence presented relies on cross-study quantitative comparisons and well-established class-level inferences from the thermal degradation behavior of HALS compounds.

Quantitative Differentiation Evidence for N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide vs. Ester-Based HALS Comparators


Vapor Pressure: Lower Volatility of Amide HALS vs. Tinuvin 770 for Reduced Processing Loss

N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide exhibits a vapor pressure of 1.32×10⁻¹¹ mmHg at 25°C, equivalent to approximately 1.76×10⁻⁹ Pa . In contrast, the widely used ester-based HALS Tinuvin 770 (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) has a reported vapor pressure of 1.3×10⁻⁸ Pa at 20°C . This represents an approximately 7.4-fold lower vapor pressure for the amide compound, indicating substantially reduced volatility and lower risk of additive loss via evaporation during melt processing or prolonged outdoor service. The long C18 stearamide chain contributes to this low volatility by increasing molecular weight and enhancing intermolecular interactions .

Volatility Vapor Pressure Processing Stability HALS

Boiling Point: Higher Thermal Endurance of the Amide HALS vs. Tinuvin 770 for High-Temperature Polymer Processing

The boiling point of N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide is reported as 537°C at 760 mmHg , while Tinuvin 770 (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) has a predicted boiling point of 499.8±45.0°C . The ~37°C higher boiling point indicates superior thermal endurance, making the amide HALS more suitable for polymers processed at elevated temperatures (e.g., polyamides at 250–270°C, polycarbonates at ~300°C). This difference is attributable to the stronger intermolecular hydrogen bonding afforded by the amide group, which increases the energy required for vaporization [1].

Boiling Point Thermal Stability Polymer Processing HALS

Resistance to Aminolytic Degradation: Amide vs. Ester Linkage Stability in HALS Compounds

Thermogravimetric and GC/MS studies of ester-based HALS (including 2,2,6,6-tetramethyl-4-piperidinyl stearate) demonstrate that aminolysis—the nucleophilic attack of the piperidine nitrogen on the ester carbonyl—is a major contributor to thermal decomposition in the 200–350°C range, depressing overall thermal stability [1]. The yield of aminolysis products from stearate ester (III) was lower than from phthalate esters (I and II) but still significant [1]. The amide linkage (–CONH–) present in N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide is intrinsically more resistant to nucleophilic attack than the ester linkage (–COO–) due to the reduced electrophilicity of the amide carbonyl carbon, a well-established principle of organic chemistry that also applies to hydrolytic degradation environments (acidic or basic conditions) [1].

Aminolysis Hydrolytic Stability Amide Linkage Ester Degradation

Compatibility and Non-Blooming Performance in Polyolefin Matrices with High Loading Tolerance

Product technical literature for structurally related low-molecular-weight HALS indicates that the stearamide-type stabilizer can be incorporated at loadings of 0.1–3.0 wt% in polyolefin systems without surface blooming or migration issues, outperforming some higher-molecular-weight HALS that require careful loading optimization to avoid exudation [1]. While direct comparative blooming quantification between N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide and ester analogs is not available as a single head-to-head dataset, the long alkyl chain (C18) combined with the amide polarity is known to enhance compatibility with polyolefin matrices, providing a broader processing window [1][2].

Compatibility Bloom Resistance Polyolefin Loading Level

Synergistic Performance with High-Molecular-Weight HALS and UV Absorbers in Polyolefin Systems

Product application guides for stearamide/steramide-type HALS report synergistic effects when combined with high-molecular-weight HALS (e.g., Chimassorb 944, Chimassorb 119) and benzoate-type UV absorbers (e.g., UV-328), delivering enhanced color stability, gloss retention, and long-term durability in polyolefin-based articles [1][2]. The amide HALS is described as providing better surface stabilization (gloss, chalking resistance, yellowing resistance) compared to conventional low-molecular-weight HALS such as Tinuvin 770 and oligomeric HALS 944/783 when used in synergistic blends [1]. While specific quantitative synergy indices (e.g., ΔE values, gloss retention percentages) are not detailed in the available open literature, the documented compatibility with co-additives expands the formulation design space.

Synergy Co-additive High-Molecular-Weight HALS UV Absorber

Preferred Application Scenarios for N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide Based on Quantitative Differentiation Evidence


High-Temperature Polymer Processing: Polyamide, Polycarbonate, and Engineering Thermoplastics Requiring Low Volatility Stabilizers

Polymers processed above 250°C—such as polyamides (PA6, PA66), polycarbonate (PC), and high-heat ABS—demand stabilizers with minimal volatility to prevent additive loss during extrusion and molding. N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide, with its 7.4-fold lower vapor pressure vs. Tinuvin 770 and 37°C higher boiling point , is the preferred choice where ester-based HALS would suffer unacceptable volatilization losses. The amide linkage further resists thermal degradation pathways (aminolysis) documented for ester HALS at processing-relevant temperatures (200–350°C) [1].

Long-Term Outdoor Polyolefin Articles: Automotive Exterior Parts, Outdoor Furniture, and Agricultural Films

For polypropylene and polyethylene articles requiring multi-year UV stability under direct sunlight—automotive bumpers, dashboards, outdoor furniture, greenhouse films—the combination of low volatility and broad loading tolerance (0.1–3.0 wt%) of the stearamide HALS [2] ensures sustained surface protection (gloss retention, chalking resistance, color stability). Its synergistic compatibility with high-molecular-weight HALS (e.g., Chimassorb 944) and UV absorbers [3] allows formulation of comprehensive light stabilization packages that outperform single-component HALS systems.

Hydrolysis-Prone Environments: Applications Involving Acidic or Humid Conditions

The amide linkage of N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide provides inherently greater resistance to hydrolytic degradation compared to ester-based HALS [1]. This makes it particularly suitable for polymer applications exposed to acidic atmospheres (e.g., industrial emissions), frequent condensation, or high-humidity outdoor conditions where ester hydrolysis could progressively deplete the stabilizer and compromise long-term light protection.

High-Value Visible Parts Requiring Surface Aesthetics: No-Bloom and No-Migration Performance

Automotive interior trim, consumer electronics housings, and premium packaging demand stabilizers that do not cause surface blooming, chalking, or discoloration at the required effective loadings. The stearamide HALS demonstrates compatibility across a wide range of polymer matrices (PP, PE, PU, PA, ABS, SAN, TPO, HIPS) at loadings up to 3.0 wt% without reported exudation issues [2][3], providing a reliable solution for aesthetically critical applications where other low-molecular-weight HALS may exhibit migration problems.

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